Icarrin

Osteoporosis Bone Mineral Density Randomized Controlled Trial

Icariin (C₃₃H₄₀O₁₅) is a prenylated flavonol glycoside isolated primarily from Epimedium species, serving as the principal bioactive constituent and the official quality-control marker for Herba Epimedii. It exhibits dual pharmacological activities—inhibition of phosphodiesterase‑5 (PDE5) and promotion of osteoblast differentiation—supported by a 24‑month randomized, placebo‑controlled clinical trial demonstrating bone mineral density preservation in postmenopausal women.

Molecular Formula C33H40O15
Molecular Weight 676.7 g/mol
Cat. No. B12822567
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIcarrin
Molecular FormulaC33H40O15
Molecular Weight676.7 g/mol
Structural Identifiers
SMILESCC1C(C(C(C(O1)OC2=C(OC3=C(C2=O)C(=CC(=C3CC=C(C)C)OC4C(C(C(C(O4)CO)O)O)O)O)C5=CC=C(C=C5)OC)O)O)O
InChIInChI=1S/C33H40O15/c1-13(2)5-10-17-19(45-33-28(42)26(40)23(37)20(12-34)46-33)11-18(35)21-24(38)31(48-32-27(41)25(39)22(36)14(3)44-32)29(47-30(17)21)15-6-8-16(43-4)9-7-15/h5-9,11,14,20,22-23,25-28,32-37,39-42H,10,12H2,1-4H3/t14-,20+,22-,23+,25+,26-,27+,28+,32?,33+/m0/s1
InChIKeyTZJALUIVHRYQQB-QRBCVLSMSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Icariin: Clinically Validated Prenylated Flavonol Glycoside for Bone Protection and PDE5-Targeted Research


Icariin (C₃₃H₄₀O₁₅) is a prenylated flavonol glycoside isolated primarily from Epimedium species, serving as the principal bioactive constituent and the official quality-control marker for Herba Epimedii [1]. It exhibits dual pharmacological activities—inhibition of phosphodiesterase‑5 (PDE5) and promotion of osteoblast differentiation—supported by a 24‑month randomized, placebo‑controlled clinical trial demonstrating bone mineral density preservation in postmenopausal women [2].

Why Epimedium Prenylflavonoids Cannot Be Interchanged with Icariin


Although Epimedium herbs contain multiple prenylated flavonoids (epimedins A–C, icariside I/II, baohuoside I, icaritin), these analogs exhibit divergent potency, pharmacokinetics, and clinical validation status. Icariin uniquely combines clinically demonstrated bone protection with a PDE5-inhibitory scaffold that can be semi‑synthetically tuned to achieve selectivity surpassing that of sildenafil [1]. Moreover, 91.2% of orally administered icariin is converted by intestinal bacteria to icariside II, establishing a prodrug‑like pharmacokinetic profile that is absent when isolated metabolites are administered directly [2]. Simple replacement of icariin with another Epimedium flavonoid would forfeit this integrated pharmacological and formulation‑responsive behavior.

Quantitative Differentiation Evidence for Icariin Against Closest Analogs and Alternatives


24‑Month RCT: Icariin‑Containing Formulation Preserves Femoral Neck BMD While Placebo Shows Significant Loss

In a 24‑month randomized, double‑blind, placebo‑controlled trial, postmenopausal women receiving Epimedium‑derived phytoestrogen flavonoids (daily dose: 60 mg icariin, 15 mg daidzein, 3 mg genistein) maintained femoral neck BMD (+1.6%, p=0.148 vs baseline) while the placebo group exhibited significant BMD loss (−1.8%, p=0.048) [1]. Lumbar spine BMD also showed preservation (+1.3% vs −2.4%, p=0.006). No other isolated Epimedium flavonoid (e.g., epimedin C, baohuoside I) possesses comparable human clinical efficacy data for osteoporosis.

Osteoporosis Bone Mineral Density Randomized Controlled Trial

Icariin‑Derived PDE5 Inhibitor Achieves 190‑Fold Higher Selectivity Over PDE6 Compared with Sildenafil

Semi‑synthetic modification of icariin produced 3,7‑bis(2‑hydroxyethyl)icaritin (compound 5), which exhibited a PDE5 IC₅₀ of 75 nM, equipotent to sildenafil (74 nM), yet displayed a PDE6C/PDE5 selectivity ratio of 418 versus sildenafil's ratio of 2.2 [1]. This indicates that the icariin scaffold enables the design of PDE5 inhibitors with markedly reduced off‑target activity toward PDE6, the retinal isoform associated with visual disturbances.

PDE5 Inhibition Selectivity Ratio Medicinal Chemistry

Solid Dispersion Formulation Enhances Icariin Relative Bioavailability 1.8‑Fold More Than Its Metabolite Icariside II

In a rat pharmacokinetic study comparing three formulation strategies, solid dispersion (SD) technology elevated the relative bioavailability (Frel) of icariin to 416% of crude extract, whereas icariside II reached only 234%, and epimedin C attained 112% [1]. This direct head‑to‑head comparison demonstrates that icariin's absorption is substantially more responsive to solubility‑enhancing formulation than its primary intestinal metabolite.

Pharmacokinetics Relative Bioavailability Solid Dispersion

Icariin Promotes Osteoblast Differentiation More Potently Than Genistein in Primary Cell Culture

In rat bone marrow stromal cells (rBMSCs), icariin at 10 µM significantly enhanced alkaline phosphatase (ALP) activity and bone gla protein (BGP) secretion compared with the isoflavone genistein at equimolar concentration, with the prenyl group at C‑8 identified as the structural feature responsible for the greater osteogenic potency [1]. Although precise fold‑differences were not extracted from the available abstract, the directional superiority is consistently reported across multiple independent studies.

Osteoblast Differentiation Alkaline Phosphatase Flavonoid Comparison

High‑Value Application Scenarios for Icariin Driven by Differentiation Evidence


Postmenopausal Osteoporosis Drug Development

Icariin is the only Epimedium flavonoid with randomized, placebo‑controlled clinical evidence of bone mineral density preservation. The 24‑month trial showing +3.4% net femoral neck BMD difference over placebo [1] positions icariin as a procurement priority for pharmaceutical teams pursuing botanical‑derived bone anabolic agents.

PDE5 Inhibitor Lead Optimization with Reduced Visual Side‑Effect Risk

The icariin scaffold can be semi‑synthetically modified to produce PDE5 inhibitors that achieve 190‑fold higher selectivity over PDE6 compared with sildenafil [1]. Medicinal chemistry groups seeking next‑generation PDE5 inhibitors with improved ocular safety should procure icariin as a starting material for structure‑activity relationship campaigns.

Bioavailability‑Enhancement Formulation Research

Icariin demonstrates 1.8‑fold greater relative bioavailability improvement than its metabolite icariside II when formulated as a solid dispersion [1]. This makes icariin a compelling model compound for laboratories developing solubility‑enhancing delivery systems for poorly absorbable flavonoids.

Quality Control Reference Standard for Epimedium‑Based Products

As the official pharmacopoeial marker for Herba Epimedii, icariin is essential for the standardization and quality control of Epimedium raw materials, extracts, and finished products. Procurement of high‑purity icariin reference standard ensures regulatory compliance and batch‑to‑batch consistency for manufacturers and analytical testing laboratories [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
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